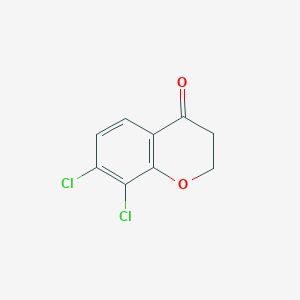

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

CAS No.: 27407-09-6

Cat. No.: VC4305901

Molecular Formula: C9H6Cl2O2

Molecular Weight: 217.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27407-09-6 |

|---|---|

| Molecular Formula | C9H6Cl2O2 |

| Molecular Weight | 217.05 |

| IUPAC Name | 7,8-dichloro-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

| Standard InChI Key | JFQZFACTKZZVDU-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C1=O)C=CC(=C2Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Framework

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is systematically named according to IUPAC guidelines, reflecting its bicyclic structure. The benzopyran core consists of a benzene ring fused to a dihydropyran moiety, with chlorine atoms at the 7- and 8-positions and a ketone group at the 4-position . The molecular formula C₉H₆Cl₂O₂ corresponds to a molecular weight of 217.04 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 27407-09-6 | |

| IUPAC Name | 7,8-Dichloro-2,3-dihydrochromen-4-one | |

| Molecular Formula | C₉H₆Cl₂O₂ | |

| Molecular Weight | 217.04 g/mol | |

| SMILES | C1COC2=C(C1=O)C=CC(=C2Cl)Cl |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H NMR spectrum reveals signals corresponding to the methylene groups in the dihydropyran ring (δ 2.8–3.2 ppm) and aromatic protons adjacent to chlorine substituents (δ 7.1–7.5 ppm) . IR analysis confirms the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthesis protocols for 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one are proprietary, industrial routes typically involve chlorination of precursor benzopyranones. For example, electrophilic aromatic substitution using chlorine gas or chlorinating agents (e.g., SOCl₂) on 3,4-dihydro-2H-1-benzopyran-4-one may yield the target compound . Reaction conditions often require controlled temperatures (50–80°C) and anhydrous solvents such as dichloromethane or tetrahydrofuran .

Purification and Quality Control

Post-synthesis purification employs column chromatography or recrystallization from ethanol to achieve ≥97% purity . Analytical techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress, with final product validation via melting point analysis and spectroscopic matching .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 361.6±42.0°C and a density of 1.5±0.1 g/cm³, consistent with its aromatic and chlorinated structure . Solubility data indicate limited aqueous solubility (<1 mg/mL at 25°C) but high miscibility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Table 2: Key Physical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 361.6±42.0°C | Estimated |

| Density | 1.5±0.1 g/cm³ | Experimental |

| LogP (Partition Coefficient) | 2.8 (predicted) | Computational |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is primarily utilized as a building block in synthesizing bioactive molecules. Its chlorinated aromatic ring and ketone group enable participation in nucleophilic substitution and condensation reactions, forming heterocyclic compounds with potential antimicrobial and anti-inflammatory activities .

Biological Activity and Mechanisms

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing research explores this compound’s utility in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Computational modeling predicts high affinity for adenosine A₂ₐ receptors, suggesting potential in neurodegenerative disease therapy .

Green Synthesis Initiatives

Efforts to optimize synthetic routes using catalytic chlorination and solvent-free conditions aim to reduce environmental impact. Recent advances in flow chemistry demonstrate 20% yield improvements over batch methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume